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Compound of Interest

Compound Name:
3-Chloro-4-

morpholinobenzaldehyde

Cat. No.: B1599541 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-4-
morpholinobenzaldehyde

Introduction
3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde of significant

interest in medicinal chemistry and organic synthesis. The morpholine moiety is recognized as

a "privileged structure" in drug discovery, often improving the pharmacokinetic profile and

biological activity of molecules. The presence of a chlorine atom and an aldehyde group further

adds to its reactivity and potential for creating diverse chemical entities. Accurate and

unambiguous structure elucidation is a critical first step in any research or development

endeavor involving this compound, ensuring the reliability of subsequent biological and

chemical studies.

This technical guide provides a comprehensive overview of the analytical methodologies

employed to elucidate and confirm the structure of 3-chloro-4-morpholinobenzaldehyde. It is

designed for researchers, scientists, and drug development professionals, offering not just

procedural steps but also the underlying scientific rationale for each technique. We will explore

a multi-faceted spectroscopic and analytical approach, demonstrating how an integrated

analysis provides unequivocal structural confirmation.
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Section 1: Predicted Physicochemical Properties
and Spectroscopic Data
Before embarking on experimental analysis, it is often beneficial to predict the physicochemical

properties and spectroscopic data for the target molecule. These predictions, based on the

putative structure and established chemical principles, provide a valuable reference point for

interpreting experimental results.

Property Predicted Value

Molecular Formula C₁₁H₁₂ClNO₂

Molecular Weight 225.67 g/mol

¹H NMR

Aromatic protons (~6.9-7.8 ppm), Aldehyde

proton (~9.8 ppm), Morpholine protons (~3.0-3.9

ppm)

¹³C NMR

Aromatic carbons (~115-160 ppm), Aldehyde

carbon (~190 ppm), Morpholine carbons (~48

and ~66 ppm)

Mass Spectrometry
Molecular ion peaks at m/z 225 and 227 (due to

³⁵Cl and ³⁷Cl isotopes)

IR Spectroscopy

C=O stretch (~1680-1700 cm⁻¹), C-Cl stretch

(~700-800 cm⁻¹), Aromatic C=C stretches

(~1450-1600 cm⁻¹)

Section 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for

elucidating the structure of organic molecules in solution. It provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: Deciphering the Proton Environment
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The ¹H NMR spectrum of 3-chloro-4-morpholinobenzaldehyde is expected to show distinct

signals for the aromatic, aldehyde, and morpholine protons. The electron-withdrawing nature of

the aldehyde and chlorine, and the electron-donating effect of the morpholine nitrogen, will

influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Features:

Proton(s)
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

Rationale

Aldehyde-H ~9.8 Singlet (s)

The aldehyde proton

is highly deshielded

due to the

electronegativity of the

oxygen atom.

Aromatic-H (H-2) ~7.8 Doublet (d)

Ortho to the electron-

withdrawing aldehyde

group and meta to the

chlorine.

Aromatic-H (H-5) ~7.0 Doublet (d)

Ortho to the electron-

donating morpholine

group and meta to the

aldehyde.

Aromatic-H (H-6) ~7.7
Doublet of doublets

(dd)

Ortho to both the

aldehyde and the

chlorine.

Morpholine-H (O-CH₂) ~3.8-3.9 Triplet (t)

Protons adjacent to

the electronegative

oxygen atom are

deshielded.

Morpholine-H (N-CH₂) ~3.0-3.2 Triplet (t)
Protons adjacent to

the nitrogen atom.

¹³C NMR Analysis: Mapping the Carbon Skeleton
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The ¹³C NMR spectrum provides information on the number and electronic environment of the

carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

Carbon(s)
Expected Chemical Shift
(δ, ppm)

Rationale

Aldehyde C=O ~190
The carbonyl carbon is highly

deshielded.

Aromatic C-4 (C-N) ~155-160
Attached to the electron-

donating morpholine nitrogen.

Aromatic C-1 (C-CHO) ~130-135
Attached to the aldehyde

group.

Aromatic C-2 & C-6 ~125-130 Aromatic carbons.

Aromatic C-3 (C-Cl) ~120-125 Attached to the chlorine atom.

Aromatic C-5 ~115-120
Shielded by the ortho

morpholine group.

Morpholine C-O ~66-68
Carbons adjacent to the

oxygen atom.

Morpholine C-N ~48-50
Carbons adjacent to the

nitrogen atom.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-4-
morpholinobenzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in

an NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectra.

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and

analyze the chemical shifts and coupling patterns to assign the signals to the respective

protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and

comparison with predicted values.

Sample Preparation

Data Acquisition

Data Analysis

Dissolve Sample Add Internal Standard

Acquire 1H Spectrum Acquire 13C Spectrum

Process Spectra Assign Signals Confirm Structure

cluster_prep cluster_acq cluster_analysis

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 3-chloro-4-morpholinobenzaldehyde.

Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For 3-chloro-4-morpholinobenzaldehyde, the
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presence of chlorine with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will

result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum Features:

Molecular Ion (M⁺): A pair of peaks at m/z 225 and m/z 227, with a relative intensity ratio of

approximately 3:1, corresponding to [C₁₁H₁₂³⁵ClNO₂]⁺ and [C₁₁H₁₂³⁷ClNO₂]⁺, respectively.

Key Fragmentation Patterns:

Loss of the aldehyde group (-CHO): [M-29]⁺

Loss of the morpholine ring: [M-86]⁺

Cleavage of the C-Cl bond: [M-35]⁺

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peaks and

characteristic fragment ions to confirm the molecular weight and aspects of the structure.

[M]⁺˙
m/z 225/227

[M-CHO]⁺
m/z 196/198

-CHO

[M-Cl]⁺
m/z 190

-Cl

[M-C₄H₈NO]⁺
m/z 139/141

-C₄H₈NO
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Caption: Plausible fragmentation pathways for 3-chloro-4-morpholinobenzaldehyde in MS.

Section 4: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional

groups present in a molecule.

Expected IR Absorption Bands:

Functional Group
Expected Wavenumber
(cm⁻¹)

Rationale

Aldehyde C=O Stretch ~1680-1700

Strong absorption

characteristic of an aromatic

aldehyde.

Aromatic C=C Stretches ~1450-1600
Multiple bands indicating the

presence of an aromatic ring.

Aromatic C-H Stretch ~3030-3100

Absorption just above 3000

cm⁻¹ is typical for aromatic C-

H bonds.

Aliphatic C-H Stretches ~2850-2960 From the morpholine ring.

C-N Stretch ~1200-1350
Characteristic of the

morpholine amine.

C-O-C Stretch ~1100-1150
Ether linkage within the

morpholine ring.

C-Cl Stretch ~700-800
Indicates the presence of a

chloro-substituent.

Experimental Protocol for IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as

a solution in a suitable solvent.
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Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.

Section 5: X-ray Crystallography (The Definitive
Method)
While spectroscopic methods provide strong evidence for the structure of a molecule, single-

crystal X-ray crystallography is considered the gold standard for unambiguous structure

determination in the solid state. It provides precise information about bond lengths, bond

angles, and the three-dimensional arrangement of atoms.

Experimental Protocol for X-ray Crystallography
Crystal Growth: Grow single crystals of 3-chloro-4-morpholinobenzaldehyde suitable for

X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an

appropriate solvent or solvent mixture.

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction

data using a specific X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement: Process the collected data to solve and refine the crystal

structure using specialized software. The final refined structure provides a detailed three-

dimensional model of the molecule.

Section 6: Integrated Approach to Structure
Confirmation
The most reliable structure elucidation comes from an integrated approach where data from

multiple analytical techniques are combined to build a comprehensive and self-consistent

picture of the molecule.
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Caption: Integrated workflow for the structure elucidation of 3-chloro-4-
morpholinobenzaldehyde.

Conclusion
The structure elucidation of 3-chloro-4-morpholinobenzaldehyde is a systematic process that

relies on the synergistic use of modern analytical techniques. NMR spectroscopy provides the

detailed framework of the molecule, mass spectrometry confirms the molecular weight and

elemental composition, and IR spectroscopy identifies the key functional groups. For ultimate

confirmation, X-ray crystallography offers an unambiguous three-dimensional structure. By

following the protocols and interpretation guidelines outlined in this guide, researchers can

confidently and accurately determine the structure of this and other related small molecules,

which is a cornerstone of successful chemical and pharmaceutical research.

To cite this document: BenchChem. [3-Chloro-4-morpholinobenzaldehyde structure
elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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